5-氨基-1-(3-硝基苯基)吡唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

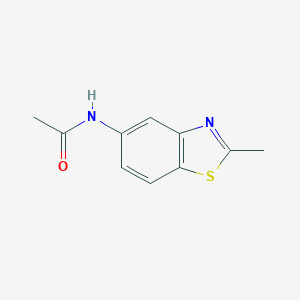

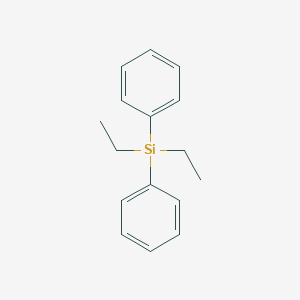

Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been extensively studied due to their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-component reactions that can include the condensation of hydrazine hydrate with various other reagents. For instance, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates can be synthesized through a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, yielding products in moderate to high yields . Similarly, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has been synthesized via an abnormal Beckmann rearrangement, demonstrating the versatility of synthetic approaches for pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often elucidated using X-ray crystallography. For example, the crystal structure of a related compound, ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, was determined to have a six-membered ring adopting a boat conformation with C=C double bonds . This highlights the importance of structural analysis in understanding the conformation and bonding within pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including acetylation, diazotization, and cyclocondensation. Ethyl 3-amino-1H-pyrazole-4-carboxylate, for instance, was acetylated to yield different acetylated products, which were studied using spectroscopic methods . Another derivative underwent diazotization and coupling with β-naphthol and other reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions demonstrate the reactivity of pyrazole derivatives and their potential for generating a wide range of chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate revealed that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings, which may affect its physical properties and interactions . The properties of these compounds are often characterized using techniques such as HPLC, FT-IR, NMR, and MS to determine their purity, stability, and suitability for further applications .

科学研究应用

腐蚀抑制

一项研究专注于吡喃吡唑衍生物,包括类似于乙基5-氨基-1-(3-硝基苯基)吡唑-4-羧酸乙酯的化合物,在工业应用中作为轻钢腐蚀抑制剂的作用。这些化合物经过了保护钢表面效率的测试,实验技术包括重量分析、动电位极化和电化学阻抗谱(EIS)。研究发现这些抑制剂表现出高效性,可能是由于在金属表面形成了吸附的保护层,这一点得到了原子力显微镜(AFM)和扫描电子显微镜(SEM)分析的支持。使用密度泛函理论(DFT)和分子动力学模拟的理论研究提供了有关抑制剂-金属相互作用的见解,显示了实验和理论数据之间的强相关性 (Dohare, Ansari, Quraishi, & Obot, 2017)。

安全和危害

未来方向

属性

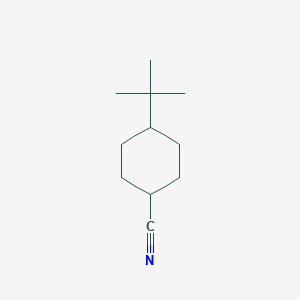

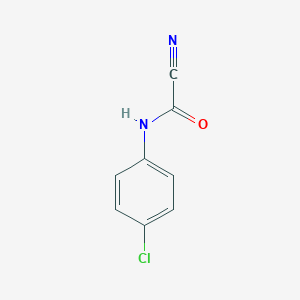

IUPAC Name |

ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-14-15(11(10)13)8-4-3-5-9(6-8)16(18)19/h3-7H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQVBJANBGLDGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495911 |

Source

|

| Record name | Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate | |

CAS RN |

16459-34-0 |

Source

|

| Record name | Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16459-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)

![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)